molecular formula C25H29NO5 B13837156 2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate

2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13837156
M. Wt: 423.5 g/mol
InChI Key: KXTZFULROFPBHJ-PSDZMVHGSA-N
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Description

2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst . The benzyl group can be added through benzylation reactions using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride with a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate: Unique due to its specific substituents and structural configuration.

    Other pyrrolidine derivatives: May have different substituents, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C25H29NO5/c1-17-10-12-18(13-11-17)14-20-15-21(27)26(24(29)31-25(2,3)4)22(20)23(28)30-16-19-8-6-5-7-9-19/h5-13,20,22H,14-16H2,1-4H3/t20-,22?/m1/s1

InChI Key

KXTZFULROFPBHJ-PSDZMVHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H]2CC(=O)N(C2C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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